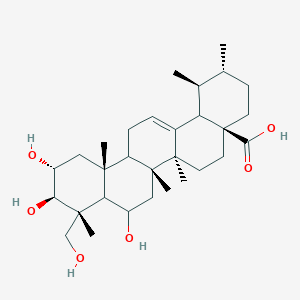

Madecassic Acid

Descripción

This compound has been reported in Siphoneugena densiflora, Centella erecta, and Centella asiatica with data available.

structure

Propiedades

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36)/t16-,17+,19-,20-,21-,22+,23-,24+,26-,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAUVHZJPXOEIF-AOLYGAPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939838 | |

| Record name | Madecassic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18449-41-7 | |

| Record name | Madecassic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18449-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Madecassic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018449417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Madecassic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14037 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Madecassic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urs-12-en-28-oic acid, 2,3,6,23-tetrahydroxy-, (2α,3β,4α,6β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MADECASSIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7O1N24J82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Madecassic Acid: A Technical Whitepaper on its Discovery and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madecassic acid, a pentacyclic triterpenoid primarily isolated from Centella asiatica, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and chemical structure of this compound. It summarizes key quantitative data from spectroscopic analyses, details relevant experimental protocols for its characterization, and visualizes its known mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of natural product-based therapeutics.

Discovery and Historical Context

This compound, also known as Brahmic acid, is a naturally occurring pentacyclic triterpenoid of the ursane type.[1][2][3] It is one of the major bioactive constituents of the medicinal plant Centella asiatica (L.) Urb. (Apiaceae), a plant with a long history of use in traditional Ayurvedic and Chinese medicine.[3][4] The initial isolation and structural elucidation of this compound were carried out by French scientists in the mid-20th century, with significant contributions attributed to the work of J. Polonsky and colleagues. While the original publication from 1957 is not readily accessible, subsequent research has extensively validated and characterized this compound.[4]

Chemical Structure and Properties

The chemical structure of this compound has been extensively characterized using various spectroscopic and analytical techniques. It is a hydroxylated derivative of asiatic acid.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2α,3β,6β,23)-2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid | [5][6] |

| Molecular Formula | C₃₀H₄₈O₆ | [2][5] |

| Molecular Weight | 504.70 g/mol | [2][5] |

| CAS Number | 18449-41-7 | [2][5] |

| Synonyms | Brahmic acid, 6β-hydroxyasiatic acid | [3][5] |

| Appearance | White to off-white solid | [7] |

The stereochemistry of this compound is a critical aspect of its structure, with hydroxyl groups at positions 2, 3, 6, and 23, and a carboxylic acid group at position 28.[5]

Experimental Protocols for Structural Elucidation

The definitive structure of this compound has been established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a definitive single-crystal X-ray crystallography study is not widely reported in the available literature, the comprehensive data from NMR and MS provide unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution 1D and 2D NMR spectroscopy are fundamental to the structural elucidation of complex natural products like this compound.

A general protocol for the NMR analysis of triterpenoids like this compound is as follows:

-

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube.[8]

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[9]

-

1D NMR Spectra:

-

¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.[10]

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.[8][9]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.[9]

-

-

Data Processing and Analysis: The acquired spectra are processed using appropriate software, and the chemical shifts and coupling constants are assigned to the respective atoms in the molecule.

Table 2: ¹³C and ¹H NMR Spectral Data for this compound

The following table presents a selection of assigned chemical shifts. The full dataset is extensive and can be found in specialized databases.

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 2 | 68.7 | 3.65 (m) |

| 3 | 77.9 | 3.05 (d) |

| 6 | 72.5 | 4.35 (br s) |

| 12 | 128.0 | 5.25 (t) |

| 13 | 138.5 | - |

| 23 | 65.0 | 3.30 (d), 3.55 (d) |

| 28 | 180.1 | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

A typical protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is as follows:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.[11]

-

Chromatography: The sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase C18 column. A gradient elution is commonly employed using a mobile phase consisting of water and acetonitrile, often with a small percentage of formic acid to improve ionization.[11][12]

-

Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer, typically an electrospray ionization (ESI) source. Analysis is often performed in negative ion mode, as the carboxylic acid moiety is readily deprotonated.[11][12]

-

Data Acquisition: Data can be acquired in full scan mode to determine the molecular ion or in tandem MS (MS/MS) mode to obtain fragmentation patterns. In MS/MS, the molecular ion is selected and fragmented to produce characteristic product ions.[13]

Table 3: Mass Spectrometry Fragmentation Data for this compound ([M-H]⁻ at m/z 503)

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss |

| 503 | 485 | H₂O (18 Da) |

| 503 | 457 | CO₂ + H₂ (46 Da) |

| 503 | 439 | H₂O + CO₂ + H₂ (64 Da) |

| 503 | 407 | C₂H₄O₂ + H₂O (78 Da) |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exhibits significant anti-inflammatory effects, which are primarily attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][14] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a kinase complex called IκB kinase (IKK) phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those encoding for inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes involved in the inflammatory response (iNOS, COX-2).[15]

This compound has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1][14] While the direct molecular target of this compound within this pathway has not been definitively identified, its action on IκBα stability is a key mechanism of its anti-inflammatory effects.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Isolation and Characterization

The general workflow for the isolation and characterization of this compound from its natural source, Centella asiatica, involves several key steps.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. This compound | C30H48O6 | CID 73412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 8. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. A LC-ESI-MS method for the simultaneous determination of madecassoside and its metabolite this compound in rat plasma: comparison pharmacokinetics in normal and collagen-induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mednexus.org [mednexus.org]

- 14. Anti-inflammatory effects of this compound via the suppression of NF-kappaB pathway in LPS-induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vivo Anti-inflammatory Effects of Madecassic Acid

Introduction

This compound (MA), a pentacyclic triterpenoid derived from the medicinal plant Centella asiatica, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] It is a primary active metabolite of Madecassoside, another major constituent of Centella asiatica.[3][4] This technical guide provides a comprehensive overview of the in vivo anti-inflammatory effects of this compound, detailing the experimental models used, summarizing quantitative outcomes, and elucidating the underlying molecular mechanisms and signaling pathways.

Core Mechanisms of Action: Signaling Pathway Modulation

In vivo and in vitro studies have demonstrated that this compound exerts its anti-inflammatory effects by modulating key signaling pathways integral to the inflammatory response. The primary mechanisms involve the inhibition of pro-inflammatory pathways like Nuclear Factor-kappa B (NF-κB) and the promotion of regulatory pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[5][6][7][8] this compound has been shown to potently suppress NF-κB activation. It prevents the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus.[5][7] This action effectively halts the transcription of target inflammatory genes.

References

- 1. This compound Ameliorates the Progression of Osteoarthritis: An in vitro and in vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroalcoholic Extract of Centella asiatica and this compound Reverse Depressive-Like Behaviors, Inflammation and Oxidative Stress in Adult Rats Submitted to Stress in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Intestinal interleukin-10 mobilization as a contributor to the anti-arthritis effect of orally administered madecassoside: a unique action mode of saponin compounds with poor bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of this compound via the suppression of NF-kappaB pathway in LPS-induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

The Role of Madecassic Acid in Collagen Synthesis: A Technical Review of the Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madecassic acid, a pentacyclic triterpene derived from Centella asiatica, has been a subject of interest for its potential role in modulating collagen synthesis, a critical process in wound healing, tissue remodeling, and skin aging. However, the existing scientific literature presents a conflicting narrative. While some studies suggest a direct stimulatory effect on collagen production in dermal fibroblasts, other comprehensive analyses indicate that its glycoside precursor, madecassoside, is the primary active agent, with this compound itself having a negligible impact. This technical guide provides an in-depth analysis of the current data, summarizing quantitative findings, detailing experimental methodologies, and visualizing the proposed signaling pathways to offer a clear perspective on the controversial role of this compound in collagen synthesis.

Introduction

Collagen is the most abundant protein in the extracellular matrix (ECM), providing structural integrity to tissues. The regulation of its synthesis is a key therapeutic target for dermatological and fibrotic conditions. This compound, an aglycone of madecassoside, has been investigated for its pharmacological properties, including anti-inflammatory and antioxidant effects[1][2]. Its influence on collagen synthesis, however, remains an area of active debate. This document aims to dissect the available evidence to provide a comprehensive technical overview for research and development professionals.

The Controversy: Direct Stimulator vs. Inactive Metabolite

The scientific literature is divided on the direct effects of this compound on collagen synthesis.

Evidence for Stimulation of Collagen Synthesis

An early in-vitro study by Bonte et al. (1994) reported that this compound, along with asiatic acid and asiaticoside, individually stimulated collagen I synthesis in human skin fibroblasts. This effect was observed both in the presence and absence of ascorbic acid, a known cofactor for collagen synthesis[3][4]. Another study by Maquart et al. (1990) on a titrated extract of Centella asiatica (TECA), containing 30% this compound, also found an increase in collagen synthesis, though they attributed the primary effect to asiatic acid[5]. These findings suggest that this compound may possess intrinsic activity to promote collagen production.

Evidence Against Direct Stimulation of Collagen Synthesis

In contrast, a more recent and comprehensive comparative study by Wu et al. (2012) investigated the effects of four major triterpenoids from Centella asiatica on human skin fibroblasts. Their findings indicated that the glycosides, asiaticoside and madecassoside, significantly elevated both mRNA and protein levels of type I and type III procollagen. However, their corresponding aglycones, asiatic acid and this compound, did not influence collagen synthesis at the tested concentrations (3 and 10 μM)[6][7]. This suggests that the sugar moiety present in the glycosides is crucial for the collagen-stimulating activity and that this compound itself is an inactive metabolite in this context.

Quantitative Data on Collagen Synthesis

The conflicting findings are reflected in the available quantitative data. The following tables summarize the reported effects of this compound and its related compounds on collagen synthesis.

Table 1: Effect of this compound and Related Compounds on Procollagen Synthesis in Human Skin Fibroblasts

| Compound | Concentration (µM) | Change in Procollagen Type I Protein Level | Change in Procollagen Type III Protein Level | Reference |

| This compound | 3, 10 | No significant change | No significant change | [6][7] |

| Madecassoside | 3 | ~1.5-fold increase | ~1.5-fold increase | [6][7] |

| 10 | ~2.0-fold increase | ~2.5-fold increase | [6][7] | |

| Asiatic Acid | 3, 10 | No significant change | No significant change | [6][7] |

| Asiaticoside | 3 | No significant change | No significant change | [6][7] |

| 10 | ~1.5-fold increase | ~1.5-fold increase | [6][7] |

Table 2: Effect of Madecassoside and Asiaticoside on Collagen mRNA Expression in Human Skin Fibroblasts

| Compound | Concentration (µM) | Change in Collagen Type I mRNA Level | Change in Collagen Type III mRNA Level | Reference |

| Madecassoside | 3 | Significant increase | Significant increase | [6][7] |

| 10 | Significant increase | Significant increase | [6][7] | |

| Asiaticoside | 10 | Significant increase | Significant increase | [6][7] |

Note: The studies suggesting a positive effect of this compound did not provide specific quantitative data in the accessible literature for direct comparison in these tables.

Signaling Pathways in Collagen Synthesis

The signaling pathways implicated in collagen synthesis by Centella asiatica triterpenoids primarily focus on the glycosides.

The TGF-β/Smad Pathway (Activated by Glycosides)

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of collagen synthesis[8]. The study by Wu et al. (2012) demonstrated that madecassoside and asiaticoside exert their effects by activating the TGF-β/Smad pathway. This involves increasing the expression of TGF-β1 and its type II receptor (TβRII), enhancing the phosphorylation of Smad3, and decreasing the expression of the inhibitory Smad7[6][7]. In contrast, this compound and asiatic acid did not show any influence on this pathway[6][7].

Other Potential Pathways

While not directly demonstrated for collagen synthesis stimulation, this compound has been shown to interact with other signaling pathways in different contexts:

-

NF-κB Pathway: In macrophages, this compound exhibits anti-inflammatory effects by inhibiting the LPS-induced activation of NF-κB, which in turn suppresses the expression of inflammatory mediators like iNOS, COX-2, and various cytokines.

-

PI3K/AKT Pathway: In a study on osteoarthritis, this compound was found to promote extracellular matrix synthesis in chondrocytes, and this effect involved the PI3K/AKT signaling pathway.

It is plausible that if this compound were to stimulate collagen synthesis in fibroblasts, it might do so through a pathway distinct from the canonical TGF-β/Smad route, potentially involving cross-talk with these other signaling cascades.

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the effect of this compound on collagen synthesis, based on the protocols described in the literature[6][7][9][10].

In-Vitro Assay for Collagen Synthesis in Human Dermal Fibroblasts

Objective: To quantify the effect of this compound on the synthesis of Type I and Type III collagen in primary human dermal fibroblasts.

Materials:

-

Primary human dermal fibroblasts (HDFs)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound (analytical grade)

-

DMSO (vehicle control)

-

Procollagen Type I C-Peptide (PIP) ELISA Kit

-

Procollagen Type III N-Peptide (PIIINP) ELISA Kit

-

RNA extraction kit

-

cDNA synthesis kit

-

Primers for COL1A1, COL3A1, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR master mix

-

Multi-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Workflow Diagram:

Procedure:

-

Cell Culture: HDFs are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.

-

Seeding: Cells are seeded into 24-well plates at a density of 5 x 10^4 cells per well and allowed to adhere for 24 hours.

-

Serum Starvation: The growth medium is replaced with serum-free DMEM for 24 hours to synchronize the cells.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 1, 3, 10, 30 µM) or vehicle (DMSO) in serum-free DMEM for 48-72 hours.

-

Sample Collection:

-

Supernatant: The cell culture supernatant is collected for protein analysis.

-

Cell Lysate: The cells are washed with PBS and then lysed for RNA extraction.

-

-

Protein Quantification (ELISA): The concentration of procollagen type I (PIP) and type III (PIIINP) in the supernatant is measured using specific ELISA kits according to the manufacturer's instructions.

-

mRNA Quantification (RT-qPCR):

-

Total RNA is extracted from the cell lysate.

-

cDNA is synthesized from the RNA.

-

Real-time quantitative PCR is performed to measure the relative expression levels of COL1A1 and COL3A1 mRNA, normalized to a housekeeping gene.

-

Conclusion and Future Directions

The role of this compound in collagen synthesis is far from settled. While early studies suggested a stimulatory effect, more recent, detailed mechanistic studies point towards it being an inactive aglycone, with the collagen-boosting properties of Centella asiatica residing in its glycosides, madecassoside and asiaticoside.

For drug development professionals and researchers, it is critical to acknowledge this controversy. The prevailing evidence suggests that focusing on madecassoside and asiaticoside is a more promising strategy for developing therapeutics aimed at enhancing collagen synthesis.

Future research should aim to resolve this conflict by:

-

Directly comparing the effects of this compound and madecassoside on collagen synthesis in multiple human dermal fibroblast lines and 3D skin models.

-

Investigating the potential for synergistic or inhibitory interactions when these compounds are used in combination.

-

Elucidating the signaling pathways that are definitively modulated by this compound in dermal fibroblasts to understand its primary mechanism of action, which may be more related to its established anti-inflammatory properties.

By addressing these knowledge gaps, the scientific community can achieve a definitive understanding of this compound's role and better harness the therapeutic potential of Centella asiatica derivatives.

References

- 1. This compound, this compound in K-Beauty Products [juuicosmetics.com]

- 2. paulaschoice-eu.com [paulaschoice-eu.com]

- 3. Influence of asiatic acid, this compound, and asiaticoside on human collagen I synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Stimulation of collagen synthesis in fibroblast cultures by a triterpene extracted from Centella asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Major Active Ingredients Responsible for Burn Wound Healing of Centella asiatica Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Comparative activity of asiaticoside and madecassoside on type I and III collagen synthesis by cultured human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Antioxidant properties of Madecassic acid in vitro

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Madecassic Acid

Introduction

This compound, a pentacyclic triterpenoid derived from the medicinal plant Centella asiatica, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects[1]. A cornerstone of its therapeutic potential lies in its antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in numerous diseases. This technical guide provides a comprehensive overview of the in vitro antioxidant activities of this compound, detailing its direct radical scavenging capabilities, its influence on cellular antioxidant defense systems, and the underlying molecular mechanisms. The content herein is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Direct Radical Scavenging Activity

This compound's ability to directly neutralize free radicals is a primary measure of its antioxidant potential. This activity is commonly assessed using cell-free chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. However, some studies have indicated that while Centella asiatica extracts show strong radical scavenging, its major triterpenoids, including this compound, may not be the primary contributors to this specific effect in direct chemical assays[2]. Cellular and other mechanisms may be more significant.

Quantitative Data Summary

While specific IC50 values for this compound in DPPH and ABTS assays are not consistently reported across the literature, its precursor, Madecassoside, has shown DPPH radical scavenging activity at concentrations below 4.5 µg/mL[3]. It is important to note that the antioxidant activity of Centella asiatica extracts is well-documented, with IC50 values for DPPH scavenging reported as low as 9.62 ± 0.88 μg/mL for an extract containing this compound among other compounds[4].

Table 1: Summary of Direct Radical Scavenging and Related Activities

| Assay | Compound/Extract | Concentration/IC50 | Cell Line/System | Key Findings | Reference |

|---|---|---|---|---|---|

| DPPH Radical Scavenging | Madecassoside | <4.5 µg/mL | Cell-free | Showed high radical scavenging activity proportional to the dose. | [3] |

| DPPH Radical Scavenging | C. asiatica Extract | IC50: 9.62 ± 0.88 μg/mL | Cell-free | The extract demonstrated significantly higher free radical scavenging activity compared to the standard, trolox. | [4] |

| H₂O₂ Radical Scavenging | C. asiatica Extract | IC50: 18.23 ± 2.1 μg/mL | Cell-free | The extract showed potent scavenging of hydrogen peroxide radicals. | [4] |

| Nitric Oxide (NO) Scavenging | this compound | - | RAW 264.7 Macrophages | Attenuated elevated NO levels induced by LPS.[5] |[5][6] |

Cellular Antioxidant Effects

Beyond direct radical scavenging, this compound exerts significant antioxidant effects within cellular systems. It mitigates oxidative stress by reducing intracellular ROS levels, inhibiting lipid peroxidation, and enhancing the activity of endogenous antioxidant enzymes.

Attenuation of Reactive Oxygen Species (ROS)

In various cell types, this compound and its derivatives have been shown to counteract the damaging effects of ROS induced by stressors like hydrogen peroxide (H₂O₂) and ultraviolet (UV) radiation. Pretreatment with triterpenes from Centella asiatica, including this compound, effectively attenuates the generation of ROS in skin fibroblasts exposed to UVB irradiation[6]. This protective effect is crucial for preventing oxidative damage to cellular components like DNA, proteins, and lipids[7].

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage and the formation of mutagenic byproducts like malondialdehyde (MDA). This compound treatment has been shown to reduce MDA levels in cells under oxidative stress, indicating its ability to protect cellular membranes from peroxidative damage[6].

Enhancement of Endogenous Antioxidant Defenses

This compound strengthens the cell's own antioxidant defenses by modulating both non-enzymatic and enzymatic systems. It has been observed to restore depleted levels of glutathione (GSH), a critical non-enzymatic antioxidant, in fibroblasts under oxidative stress[6]. Furthermore, it enhances the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT), which are the first line of defense against ROS[8][9].

Table 2: Summary of Cellular Antioxidant Effects

| Parameter | Compound | Cell Line | Stressor | Key Quantitative Findings | Reference |

|---|---|---|---|---|---|

| ROS Production | This compound | Hs68 Skin Fibroblasts | UVB | Significantly attenuated UVB-induced ROS generation. | [6] |

| ROS Production | Madecassoside | ARPE-19 | H₂O₂ | Attenuated H₂O₂-induced ROS production. | [8] |

| MDA Levels | This compound | Hs68 Skin Fibroblasts | UVB | Decreased oxidative stress-induced MDA levels. | [6] |

| MDA Levels | Madecassoside | ARPE-19 | H₂O₂ | Reduced the increased level of MDA induced by H₂O₂. | [8] |

| GSH Levels | This compound | Hs68 Skin Fibroblasts | UVB | Prevented UVB-induced GSH depletion. | [6] |

| GSH Levels | Madecassoside | ARPE-19 | H₂O₂ | Elevated the GSH level decreased by H₂O₂ induction. | [8] |

| SOD Activity | Madecassoside | ARPE-19 | H₂O₂ | Elevated SOD activity in H₂O₂-induced cells. |[8] |

Mechanism of Action: The Nrf2/HO-1 Signaling Pathway

A primary mechanism underlying the antioxidant effects of this compound and its related compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes[10].

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. Inside the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Studies have shown that treatment with this compound derivatives enhances the nuclear translocation of Nrf2 and increases the expression of its downstream targets, including Heme Oxygenase-1 (HO-1), SOD, and other antioxidant enzymes[8][11][12]. The critical role of this pathway is confirmed by experiments where silencing Nrf2 reverses the protective effects of these compounds against oxidative stress[8][11].

Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays relevant to the study of this compound.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl), 0.1 mM solution in methanol or ethanol.

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or methanol).

-

Positive control (e.g., Ascorbic acid or Trolox).

-

Methanol or ethanol (spectrophotometric grade).

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control in the chosen solvent.

-

In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH working solution to all sample and control wells[13]. A blank well should contain 100 µL of solvent and 100 µL of DPPH solution.

-

Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes[13][14].

-

Measure the absorbance at 517 nm using a microplate reader[13].

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Cellular ROS Detection Assay (using DCFH-DA)

This cell-based assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Reagents & Materials:

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 12-24 hours).

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Induce oxidative stress by adding the stressor (e.g., H₂O₂) to the cells and incubate for a defined period (e.g., 30-60 minutes). A control group receives only the vehicle.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Western Blot for Nrf2 and HO-1 Expression

This protocol is used to quantify changes in the protein levels of Nrf2 (in nuclear extracts) and HO-1 (in total cell lysates).

-

Procedure:

-

Cell Treatment: Culture and treat cells with this compound and/or an oxidative stressor as required by the experimental design.

-

Protein Extraction:

-

For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

For nuclear protein, use a nuclear/cytoplasmic extraction kit to separate fractions.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis[8].

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane[8].

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear extract) overnight at 4°C[8].

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically analyze the band intensities and normalize to the loading control.

-

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent antioxidant agent. While its direct radical scavenging activity may be modest compared to other phytochemicals, its primary strength lies in its ability to modulate cellular defense mechanisms. By reducing intracellular ROS, preventing lipid peroxidation, and, most importantly, activating the Nrf2/HO-1 signaling pathway, this compound enhances the cell's intrinsic capacity to combat oxidative stress. These multifaceted antioxidant properties underscore its potential as a valuable therapeutic candidate for the prevention and treatment of a wide range of oxidative stress-related pathologies. Further research focusing on its bioavailability and in vivo efficacy will be crucial for translating these promising in vitro findings into clinical applications.

References

- 1. This compound Ameliorates the Progression of Osteoarthritis: An in vitro and in vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Frontiers | In vitro and In vivo Antioxidant, Anti-hyperlipidemic Properties and Chemical Characterization of Centella asiatica (L.) Extract [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the Antioxidant Potency of Four Triterpenes of Centella asiatica against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scavenging of reactive oxygen species as the mechanism of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Madecassoside protects retinal pigment epithelial cells against hydrogen peroxide-induced oxidative stress and apoptosis through the activation of Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Study of Centella asiatica Derivatives as Antioxidant: Enhancer of Superoxide Dismutase and Glutathione Peroxidase Activity | Semantic Scholar [semanticscholar.org]

- 10. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. DPPH Radical Scavenging Assay [mdpi.com]

Neuroprotective Effects of Madecassic Acid in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of Madecassic acid as demonstrated in various preclinical models. The information is compiled from a comprehensive review of scientific literature, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.

This compound, a pentacyclic triterpenoid derived from Centella asiatica, has garnered significant interest for its therapeutic potential in neurological disorders. Preclinical evidence strongly suggests its efficacy in mitigating neuronal damage in models of Alzheimer's disease, Parkinson's disease, ischemic stroke, and stress-related neurological conditions. Its neuroprotective properties are largely attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic activities.

Efficacy in Preclinical Models of Neurodegenerative Diseases

In preclinical models of Alzheimer's disease, often induced by the intracerebroventricular infusion of amyloid-beta (Aβ) peptides, this compound and its glycoside precursor, Madecassoside, have demonstrated significant neuroprotective effects.[1][2][3][4][5][6][7][8] Treatment has been shown to improve cognitive deficits, reduce the Aβ burden, and attenuate neuronal apoptosis.

Table 1: Neuroprotective Effects of this compound/Madecassoside in Alzheimer's Disease Models

| Preclinical Model | Animal Species | Treatment | Dosage & Route | Duration | Key Quantitative Findings | Reference |

| Aβ1-42 Infusion | Rat | Madecassoside | 20, 40 mg/kg, oral | 4 weeks | - Improved spatial memory in Morris Water Maze- Decreased brain Aβ1-42 burden- Increased hippocampal BDNF and PSD-95 levels- Decreased hippocampal TNF-α and cathepsin D levels | [2][5][7] |

| Aβ25-35 Induced Toxicity | SH-SY5Y cells | Madecassoside | 10, 20, 40 µM | 24 hours | - Attenuated Aβ-induced apoptosis- Inhibited Aβ fibril formation | [2][5] |

The neuroprotective potential of this compound has also been evaluated in rodent models of Parkinson's disease, which are commonly induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[9][10][11][12][13][14][15] Studies report that treatment can ameliorate motor dysfunction and protect dopaminergic neurons from MPTP-induced toxicity.

Table 2: Neuroprotective Effects of Madecassoside in a Parkinson's Disease Model

| Preclinical Model | Animal Species | Treatment | Dosage & Route | Duration | Key Quantitative Findings | Reference |

| MPTP-induced Parkinsonism | Rat | Madecassoside | 10, 20, 40 mg/kg, intragastric | 21 days | - Improved locomotor function- Attenuated the reduction of dopamine in the striatum- Decreased MDA levels and increased GSH levels- Increased Bcl-2/Bax ratio- Increased protein expression of BDNF | [9][10] |

In models of focal cerebral ischemia-reperfusion injury, typically induced by middle cerebral artery occlusion (MCAO), Madecassoside has been shown to reduce infarct volume and improve neurological deficits.[16][17][18][19][20][21][22][23] These effects are linked to its ability to suppress oxidative stress and neuroinflammation.

Table 3: Neuroprotective Effects of Madecassoside in an Ischemic Stroke Model

| Preclinical Model | Animal Species | Treatment | Dosage & Route | Duration | Key Quantitative Findings | Reference |

| MCAO/Reperfusion | Rat | Madecassoside | 6, 12, 24 mg/kg, i.v. | 24 hours post-reperfusion | - Reduced brain infarct area- Ameliorated neurological deficit score- Decreased neuronal apoptosis (TUNEL staining)- Reduced levels of malondialdehyde and nitric oxide- Augmented antioxidant activity- Reduced levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α)- Reduced NF-κB p65 expression | [18] |

This compound has also been investigated in models of early life stress, such as maternal deprivation, which can lead to depressive-like behaviors and cognitive impairments in adulthood.[24][25][26][27]

Table 4: Neuroprotective Effects of this compound in a Stress Model

| Preclinical Model | Animal Species | Treatment | Dosage & Route | Duration | Key Quantitative Findings | Reference |

| Maternal Deprivation | Rat | This compound | 10 mg/kg, i.p. | 14 days | - Reversed depressive-like behaviors in the forced swimming test- Reduced inflammation in the hippocampus- Mitigated oxidative stress in the hippocampus and serum | [24] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

-

Alzheimer's Disease (Aβ1-42 Infusion Model):

-

Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic apparatus.

-

Aβ1-42 peptides are aggregated by incubation at 37°C for 72 hours.

-

A cannula is implanted into the lateral ventricle.

-

Aggregated Aβ1-42 (e.g., 1 μl/site) is infused into the ventricle to induce Alzheimer's-like pathology and cognitive deficits.[3]

-

Sham animals receive an infusion of a vehicle solution.

-

-

Parkinson's Disease (MPTP Model):

-

Ischemic Stroke (MCAO Model):

-

Male Sprague-Dawley rats are anesthetized.

-

The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).[17][20]

-

After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

-

Sham-operated animals undergo the same surgical procedure without the insertion of the filament.

-

-

Maternal Deprivation Stress Model:

-

On postnatal day 1, rat pups are separated from their mothers for 3 hours daily for 10 consecutive days.[24]

-

Control pups remain with their mothers.

-

The animals are then allowed to mature to adulthood before behavioral and biochemical assessments.

-

-

Morris Water Maze (for learning and memory):

-

A circular pool is filled with opaque water and a hidden platform is placed in one quadrant.

-

Rats are trained to find the hidden platform from different starting points.

-

The time taken to find the platform (escape latency) and the path length are recorded.

-

A probe trial is conducted without the platform to assess spatial memory retention.[8]

-

-

Forced Swimming Test (for depressive-like behavior):

-

Rats are placed in a cylinder of water from which they cannot escape.

-

The duration of immobility is recorded over a specified period.

-

An increase in immobility time is interpreted as a sign of behavioral despair.

-

-

Open Field Test (for locomotor activity):

-

Animals are placed in a novel, open arena.

-

Locomotor activity, including distance traveled and rearing frequency, is recorded to assess general activity levels and exploratory behavior.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the levels of specific proteins, such as cytokines (TNF-α, IL-1β, IL-6) and brain-derived neurotrophic factor (BDNF), in brain tissue homogenates or serum.

-

Western Blotting: Employed to measure the expression levels of specific proteins, such as those involved in apoptotic and signaling pathways (e.g., Bcl-2, Bax, NF-κB p65, Nrf2, PI3K, Akt).

-

Measurement of Oxidative Stress Markers:

-

Malondialdehyde (MDA) Assay: To quantify lipid peroxidation.

-

Glutathione (GSH) Assay: To measure the levels of a key endogenous antioxidant.

-

Superoxide Dismutase (SOD) Activity Assay: To determine the activity of an important antioxidant enzyme.

-

-

Histological Staining:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: To detect apoptotic cells in brain tissue sections.

-

Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of neuronal damage.

-

Thioflavin S or Congo Red Staining: To visualize amyloid plaques in Alzheimer's disease models.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways.

This compound has been shown to suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[28][29][30] In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of genes encoding inflammatory mediators like iNOS, COX-2, TNF-α, and various interleukins. This compound can prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation and activity of NF-κB.

This compound can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[31][32][33][34][35] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1), SOD, and glutathione peroxidases.

References

- 1. Establishment of a Valuable Mimic of Alzheimer's Disease in Rat Animal Model by Intracerebroventricular Injection of Composited Amyloid Beta Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of madecassoside evaluated using amyloid β1-42-mediated in vitro and in vivo Alzheimer's disease models | Semantic Scholar [semanticscholar.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aβ Infusion and Related Models of Alzheimer Dementia | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Modeling the early stages of Alzheimer’s disease by administering intracerebroventricular injections of human native Aβ oligomers to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of madecassoside in early stage of Parkinson's disease induced by MPTP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MPTP Parkinsonism and Implications for Understanding Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]

- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective effects of madecassoside against focal cerebral ischemia reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

- 20. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Maternal deprivation induces alterations in cognitive and cortical function in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The long-term effects of maternal deprivation on the number and size of inhibitory interneurons in the rat amygdala and nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Maternal Deprivation Increases Anxiety- and Depressive-Like Behaviors in an Age-Dependent Fashion and Reduces Neuropeptide Y Expression in the Amygdala and Hippocampus of Male and Female Young Adult Rats [frontiersin.org]

- 28. khu.elsevierpure.com [khu.elsevierpure.com]

- 29. Anti-inflammatory effects of this compound via the suppression of NF-kappaB pathway in LPS-induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Madecassoside protects retinal pigment epithelial cells against hydrogen peroxide-induced oxidative stress and apoptosis through the activation of Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. Evidence for a Functional Link Between the Nrf2 Signalling Pathway and Cytoprotective Effect of S-Petasin in Human Retinal Pigment Epithelium Cells Exposed to Oxidative Stress [mdpi.com]

The Immunomodulatory Landscape of Madecassic Acid in Oncology: A Technical Overview

For Immediate Release

[City, State] – November 10, 2025 – A comprehensive technical guide released today details the burgeoning role of Madecassic acid, a pentacyclic triterpenoid derived from Centella asiatica, as a potent immunomodulatory agent in various cancer models. This whitepaper, intended for researchers, scientists, and professionals in drug development, consolidates current findings on its mechanisms of action, presents quantitative efficacy data, and provides detailed experimental methodologies.

This compound has demonstrated significant potential in oncology by not only directly inducing apoptosis in cancer cells but also by orchestrating a complex, multi-faceted modulation of the tumor microenvironment. This guide delves into its capacity to enhance anti-tumor immune responses, offering a promising avenue for novel cancer therapeutic strategies.

In Vivo and In Vitro Efficacy of this compound

Recent studies have illuminated the dose-dependent anti-tumor effects of this compound. In a well-established mouse colon cancer model using CT26 cells, administration of this compound led to a marked reduction in tumor growth.[1][2] This inhibition is attributed to a dual mechanism: the induction of cancer cell apoptosis and a significant enhancement of the host's immune defense mechanisms.[3][4]

Quantitative Analysis of Anti-Tumor Activity

The following table summarizes the quantitative data from in vivo studies, demonstrating the impact of this compound on tumor weight and immune cell populations.

| Parameter | Dosage (mg/kg) | Result | Cancer Model | Reference |

| Average Tumor Weight | 0 | 11.3 ± 1.23 g | CT26 Colon Cancer | [1] |

| 12.5 | 4.15 ± 0.75 g | CT26 Colon Cancer | [1] | |

| 25 | 3.24 ± 0.77 g | CT26 Colon Cancer | [1] | |

| 50 | 2.12 ± 0.34 g | CT26 Colon Cancer | [1] | |

| 100 | 2.10 ± 0.31 g | CT26 Colon Cancer | [1] | |

| Immune Cell Modulation | 50 | Increased CD4+ & CD8+ T-lymphocytes | CT26 Colon Cancer | [3][4] |

| 50 | Decreased CD4+/CD8+ ratio | CT26 Colon Cancer | [3][4] | |

| 50 | Increased IFN-γ & IL-4 secretion | CT26 Colon Cancer | [2] | |

| Apoptosis Induction | - | Increased apoptosis rate in ascites cells | CT26 Colon Cancer | [3][4] |

| - | Decreased mitochondrial membrane potential | CT26 Cells (in vitro) | [3][4] | |

| *p<0.05 vs 0 mg/kg this compound |

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory and anti-cancer effects through the modulation of critical signaling pathways. A key pathway identified is the PPARγ/AMPK/ACC1 axis, which is pivotal in regulating the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T (Treg) cells.[3][5][6] By acting as a PPARγ agonist, this compound initiates a cascade that ultimately restores a favorable Th17/Treg balance, thereby mitigating inflammation-driven cancer progression.[3][5][6]

Furthermore, derivatives of this compound have been shown to target the ERK signaling cascade, a pathway frequently dysregulated in cancer and responsible for driving cell proliferation and survival.[7][8] Inhibition of this pathway by novel this compound derivatives presents a promising strategy for cancers harboring specific mutations, such as B-RafV600E.[7][8]

Experimental Protocols

The following section details the methodologies employed in the key in vivo and in vitro studies investigating the effects of this compound.

In Vivo Murine Colon Cancer Model

A widely used model to assess the anti-tumor efficacy of this compound involves the subcutaneous or intraperitoneal injection of CT26 mouse colon cancer cells into BALB/c mice.[2][3]

Protocol:

-

Cell Culture: Mouse CT26 cells are cultured in RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS). The medium is replaced daily until cell confluency reaches 80-90%.[2]

-

Tumor Induction: CT26 cells are harvested and washed three times with sterilized Phosphate-Buffered Saline (PBS). A suspension of 1 x 10^7 cells/mL in PBS is prepared. 100 μL of this suspension is injected subcutaneously into the flank of 5-week-old male BALB/c mice.[2][9]

-

This compound Administration: One day post-tumor cell injection, mice are administered this compound (dissolved in bidistilled water) at various dosages (e.g., 12.5, 25, 50, 100 mg/kg) via oral gavage or intraperitoneal injection. A control group receives the vehicle only.[2]

-

Tumor Measurement: Tumor growth is monitored regularly. After a defined period (e.g., 10 days), the mice are sacrificed, and the tumors are excised and weighed.[2]

In Vitro Apoptosis and Mitochondrial Membrane Potential Assays

The direct effects of this compound on cancer cells are often evaluated through in vitro assays.

Apoptosis Staining (Hoechst Staining):

-

CT26 cells are treated with this compound at various concentrations (e.g., 2, 10, 50, 250 µg/mL) for 48 hours.[2]

-

Cells are then stained with Hoechst 33258, a fluorescent dye that binds to DNA.

-

Apoptotic cells are identified by condensed or fragmented nuclei under a fluorescence microscope.

Mitochondrial Membrane Potential (JC-1 Staining):

-

Following treatment with this compound as described above, CT26 cells are incubated with JC-1 staining solution (2 µg/mL in RPMI 1640 medium) for 30 minutes.[2][3]

-

Cells are rinsed three times with PBS.

-

Changes in mitochondrial membrane potential are observed under a fluorescence microscope. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with decreased mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.[3]

Immunomodulation Analysis (Flow Cytometry)

To determine the effect of this compound on immune cell populations, splenocytes from treated and control mice are analyzed.

-

Spleens are freshly extracted from sacrificed mice and incubated in RPMI 1640 medium with 10% FCS.[2]

-

A single-cell suspension of splenocytes is prepared.

-

Cells are stained with fluorescently labeled antibodies specific for immune cell surface markers (e.g., anti-CD4, anti-CD8).

-

The proportions of different T-lymphocyte subpopulations are quantified using a flow cytometer.[3][4]

Concluding Remarks

The evidence presented in this technical guide underscores the significant potential of this compound as a novel agent in cancer therapy. Its ability to induce apoptosis in tumor cells while simultaneously stimulating a robust anti-tumor immune response positions it as a compelling candidate for further preclinical and clinical investigation. The elucidation of its activity on key signaling pathways, such as PPARγ/AMPK/ACC1 and ERK, provides a solid foundation for targeted drug development and combination therapy strategies. Future research should focus on optimizing delivery systems, exploring its efficacy in a broader range of cancer models, and further dissecting its intricate interactions within the tumor microenvironment.

References

- 1. Immunomodulatory effect of standardized C. asiatica extract on a promotion of regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jbuon.com [jbuon.com]

- 3. This compound, the contributor to the anti-colitis effect of madecassoside, enhances the shift of Th17 toward Treg cells via the PPARγ/AMPK/ACC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits the mouse colon cancer growth by inducing apoptosis and immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, the contributor to the anti-colitis effect of madecassoside, enhances the shift of Th17 toward Treg cells via the PPARγ/AMPK/ACC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Synthesis and Biological Evaluation of New this compound Derivatives Targeting ERK Cascade Signaling [frontiersin.org]

- 8. estudogeral.uc.pt [estudogeral.uc.pt]

- 9. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

Madecassic Acid: A Technical Whitepaper on its Bioactive Properties in Centella asiatica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madecassic acid, a pentacyclic triterpenoid found in the medicinal plant Centella asiatica (Gotu Kola), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of this compound as a bioactive compound, focusing on its therapeutic potential in inflammation, cancer, and wound healing. We present a comprehensive overview of its mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for the analysis of this compound and its biological effects are provided to facilitate further research and development. This whitepaper aims to be a core resource for researchers, scientists, and drug development professionals exploring the therapeutic applications of this promising natural compound.

Introduction

Centella asiatica, commonly known as Gotu Kola, has a long history of use in traditional medicine for its wound healing and neuroprotective properties.[1] The primary bioactive constituents responsible for these effects are a class of pentacyclic triterpenoids, which include this compound, asiatic acid, madecassoside, and asiaticoside.[2] this compound (MA), an aglycone of madecassoside, has demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and wound healing properties.[2][3] This document serves as a technical guide to the core biological functions of this compound, providing detailed information on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties.

Physicochemical Properties and Biosynthesis

This compound is a pentacyclic triterpenoid of the ursane type. Its chemical structure and properties are fundamental to its biological activity.

Chemical Structure:

-

IUPAC Name: (2α,3β,6β,23)-2,3,6,23-Tetrahydroxyurs-12-en-28-oic acid

-

Molecular Formula: C₃₀H₄₈O₆

-

Molecular Weight: 504.7 g/mol

The biosynthesis of this compound in Centella asiatica occurs via the isoprenoid pathway. The triterpenoid backbone is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), leading to the formation of squalene, which is then cyclized to form the pentacyclic ursane skeleton. A series of hydroxylation and oxidation reactions, catalyzed by cytochrome P450 enzymes and other transferases, results in the final structure of this compound.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological effects, which are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various preclinical models.[3] Its primary mechanism involves the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4][5][6]

Signaling Pathway:

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the expression of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[5] this compound has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of these inflammatory mediators.[4][5]

Figure 1: this compound inhibits the NF-κB signaling pathway.

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. Its anticancer mechanisms include the induction of apoptosis and modulation of the immune response. Studies have shown that this compound can decrease the mitochondrial membrane potential, leading to the activation of caspase cascades and subsequent apoptosis. Furthermore, it has been observed to modulate T-cell populations, suggesting an immunomodulatory role in the tumor microenvironment.

Wound Healing Activity

While the glycoside forms, asiaticoside and madecassoside, are more directly implicated in collagen synthesis, this compound contributes to the overall wound healing process through its potent anti-inflammatory effects.[7][8] By reducing the inflammatory phase of wound healing, this compound helps to create a more favorable environment for tissue regeneration. It is important to note that some studies suggest asiatic acid, another triterpenoid in Centella asiatica, is the primary component responsible for stimulating collagen synthesis.[9]

Quantitative Data

The following tables summarize the quantitative data on the concentration of this compound in Centella asiatica and its biological activities from various preclinical studies.

Table 1: Concentration of this compound in Centella asiatica

| Plant Part | Extraction Method | This compound Concentration | Reference |

| Leaves | Methanol Extraction | 5.52% of total bioactive compounds | [7] |

| Aerial Parts | Not specified | 0.3–2.01 mg/g dry weight | [10] |

| Ethanolic Leaf Extract | Maceration | Detected at RT 20.46 min | [11] |

Table 2: In Vitro Efficacy of this compound and its Derivatives

| Activity | Cell Line | Compound | IC₅₀ / EC₅₀ / GI₅₀ | Reference |

| Anti-inflammatory | RAW 264.7 macrophages | This compound | Potent inhibition of NO, PGE₂, TNF-α, IL-1β, IL-6 | [5] |

| Anticancer | A375 (Melanoma) | This compound Derivative (Compound 6) | 3.50 µM | |

| Anticancer | HT29 (Colorectal Carcinoma) | This compound Derivative | - | |

| Anticancer | MCF7 (Breast Adenocarcinoma) | This compound Derivative | - | |

| Anticancer | A2780 (Ovarian Carcinoma) | This compound Derivative (Compound 24) | 0.0029 ± 0.0005 µM | |

| Anticancer | NCI-60 Panel | This compound Derivative (Compound 29) | 0.3 to 0.9 µM (against 26 cell lines) | |

| Neuroprotection | SH-SY5Y cells | Madecassoside (precursor) | Attenuated Aβ₁₋₄₂-induced apoptosis | [12] |

Note: Specific IC₅₀/EC₅₀/GI₅₀ values for this compound in some anti-inflammatory and wound healing assays are not consistently reported in the literature, with many studies focusing on the effects of the glycosides or total extracts.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this whitepaper.

Quantification of this compound by HPLC

This protocol is adapted from validated methods for the quantification of triterpenoids in Centella asiatica.[10][13][14][15][16]

Workflow Diagram:

Figure 2: General workflow for HPLC quantification of this compound.

Methodology:

-

Sample Preparation:

-

Collect and air-dry the plant material (Centella asiatica leaves or aerial parts).

-

Grind the dried material into a fine powder.

-

-

Extraction:

-

Accurately weigh a known amount of the powdered plant material (e.g., 1 g).

-

Add a suitable solvent, such as methanol (e.g., 20 mL).

-

Perform extraction using sonication for a specified time (e.g., 30 minutes).

-

Centrifuge the extract and collect the supernatant. Repeat the extraction process on the residue for exhaustive extraction.

-

Combine the supernatants and evaporate to dryness under vacuum.

-

Reconstitute the dried extract in a known volume of the mobile phase.

-

-

HPLC Analysis:

-

Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

-

Anti-inflammatory Activity Assessment (In Vitro)

This protocol describes the evaluation of the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophage cells.[5][6]

5.2.1. Cell Culture and Treatment

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in appropriate culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

5.2.2. Western Blot Analysis for iNOS and COX-2 Expression

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against iNOS (e.g., 1:1000 dilution) and COX-2 (e.g., 1:1000 dilution) overnight at 4°C.[4]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

5.2.3. RT-PCR for TNF-α and IL-6 mRNA Expression

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

-

Real-Time PCR:

-

Perform real-time PCR using SYBR Green or a probe-based assay with specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).

-

Example Primer Sequences (Human):

-

TNF-α Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'

-

TNF-α Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'

-

IL-6 Forward: 5'-ACTCACCTCTTCAGAACGAATTG-3'

-

IL-6 Reverse: 5'-CCATCTTTGGAAGGTTCAGGTTG-3'

-

-

Analyze the relative gene expression using the ΔΔCt method.

-

Apoptosis Assay by Flow Cytometry

This protocol outlines the detection of apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.[17][18][19]

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gating Strategy:

-

Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

-

Create a quadrant plot of FITC-Annexin V (x-axis) versus PI (y-axis).

-

Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

-

Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

-

Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).

-

-

Collagen Synthesis Assay

This protocol describes a method to assess the effect of this compound on collagen synthesis in human dermal fibroblasts.[9][11][20][21][22]

-